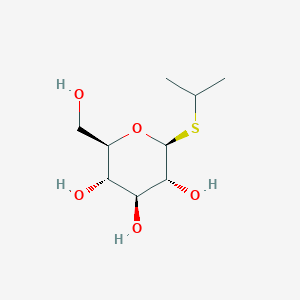

Isopropyl beta-D-thioglucopyranoside

説明

Overview of Thioglycoside Analogues in Gene Expression Research

Thioglycosides are analogues of natural glycosides where the glycosidic oxygen atom is replaced by a sulfur atom. This structural modification confers resistance to enzymatic hydrolysis by glycosidases, a critical feature for their application in molecular biology. wikipedia.orgcfmot.dewikipedia.org Unlike their O-glycoside counterparts, which can be readily cleaved by cellular enzymes, the thioether bond in thioglycosides is stable, ensuring that their intracellular concentration remains relatively constant during experiments. wikipedia.orgresearchgate.net This stability makes them potent and reliable tools for studying and manipulating biological systems.

In gene expression research, thioglycosides often function as metabolic decoys or inducers. nih.gov They can act as artificial substrates that divert biosynthetic pathways, thereby inhibiting the formation of natural glycans. nih.gov More commonly, they serve as molecular mimics of natural inducers, such as allolactose (B1665239) in the lac operon system. wikipedia.orgchemicalbook.com By binding to repressor proteins, they can initiate the transcription of specific genes. The development of synthetic methods, including the use of mutant glycosidases known as thioglycoligases, has expanded the ability to create a variety of thioglycoside analogues for research. researchgate.net These synthetic approaches allow for the creation of diverse molecular probes to investigate carbohydrate-mediated biological processes.

Historical Development and Significance of Isopropyl Thiogalactopyranoside (IPTG) as a Model Inducer

Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a synthetic thioglycoside that has become an indispensable tool in molecular biology for inducing gene expression. wikipedia.orgchemicalbook.com Its significance is fundamentally linked to the study of the lac operon in Escherichia coli. The lac operon is a classic model for gene regulation, controlling the metabolism of lactose (B1674315). stackexchange.com In the absence of lactose, the LacI repressor protein binds to the operator region of the operon, physically blocking transcription. wikipedia.orgstackexchange.com

The natural inducer for the lac operon is allolactose, a metabolite of lactose. chemicalbook.comstackexchange.com IPTG functions as a molecular mimic of allolactose. wikipedia.org It binds to the LacI repressor, causing a conformational change that releases the repressor from the operator DNA. wikipedia.orgcfmot.de This allows RNA polymerase to transcribe the downstream genes. cfmot.de A key advantage of IPTG over the natural inducer is that it is non-metabolizable by the cell because the thioether bond is not hydrolyzed by β-galactosidase. wikipedia.orgresearchgate.net This ensures that the induction stimulus remains constant throughout the course of an experiment.

The ability to control gene expression with a stable, external chemical has made IPTG a cornerstone of recombinant protein production. cfmot.de Genes of interest are cloned into expression vectors under the control of the lac operator. The addition of IPTG to the bacterial culture then switches on the expression of the target gene, leading to the production of large quantities of the desired protein. cfmot.dechemicalbook.com This system is widely used for both small-scale laboratory research and larger-scale biotechnological applications. chemicalbook.comresearchgate.net

Specific Research Focus on Isopropyl beta-D-thioglucopyranoside (IPTGlc) and its Distinct Inducing Properties

While IPTG is the canonical inducer for the lac operon and related systems, research has also explored its structural analogues, such as this compound (IPTGlc). IPTGlc is the glucose analogue of IPTG, differing in the stereochemistry of the hydroxyl group at the C4 position of the pyranose ring. This seemingly minor structural change leads to distinct inducing properties.

IPTGlc has been identified as a potential inducer of β-glucosidase production in the fungus Aspergillus niger. ariel.ac.ilnih.gov In this organism, β-glucosidase production is subject to catabolic repression by glucose. nih.gov The addition of IPTGlc to the fermentation medium was found to overcome this repression and accelerate the production of the enzyme. ariel.ac.ilnih.gov In one study, Aspergillus niger B1 was grown on a bran-based carbon source. The addition of IPTGlc at a final concentration of 0.4 mM resulted in peak β-glucosidase levels being achieved 3 to 4 days earlier than in cultures without the inducer. nih.gov This suggests that IPTGlc can be a valuable tool for improving the efficiency of enzyme production in certain fungal systems. nih.gov

The synthesis of IPTGlc has been achieved through a two-step organic synthesis protocol. ariel.ac.ilnih.gov The distinct biological activity of IPTGlc compared to its galactose analog, IPTG, underscores the high specificity of protein-carbohydrate interactions and highlights the potential for developing highly specific chemical inducers for different biological systems.

Research Findings on Thioglycoside Inducers

| Compound | Primary System of Action | Key Property | Research Application |

| IPTG | E. coli lac operon | Non-metabolizable molecular mimic of allolactose. wikipedia.orgresearchgate.net | Induction of recombinant protein expression. cfmot.dechemicalbook.com |

| IPTGlc | Aspergillus niger β-glucosidase production | Overcomes glucose-mediated catabolic repression. nih.gov | Acceleration of industrial enzyme production. ariel.ac.ilnih.gov |

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3/t5-,6-,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHPUYQFMNQIOC-ZEBDFXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19165-11-8 | |

| Record name | 19165-11-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Action of Thioglycoside Inducers

Allosteric Regulation of the Lac Operon by Isopropyl Thiogalactopyranoside (IPTG)

Isopropyl β-D-1-thiogalactopyranoside (IPTG) is a synthetic structural mimic of allolactose (B1665239), a natural metabolite of lactose (B1674315) that acts as the inducer of the lac operon in Escherichia coli. astralscientific.com.auwikipedia.org Unlike its natural counterpart, IPTG is a gratuitous inducer, meaning it can trigger gene expression from the lac operon without being metabolized by the cell. wikipedia.orgbiologicscorp.com This characteristic is central to its widespread use in molecular biology for inducing the expression of recombinant proteins under the control of the lac operator. biologicscorp.comchemicalbook.com The induction mechanism is a classic example of allosteric regulation, where the binding of IPTG to the Lac repressor protein at a site distinct from its DNA-binding site causes a conformational change that modulates its activity. biologicscorp.comnih.gov

The Lac repressor (LacI) is a tetrameric protein that, in the absence of an inducer, binds tightly to the lac operator DNA sequence. biologicscorp.com This binding physically obstructs RNA polymerase from initiating the transcription of the downstream structural genes (lacZ, lacY, and lacA). nih.gov IPTG functions by binding directly to the LacI repressor. wikipedia.orgbiologicscorp.com This interaction is allosteric; the binding of IPTG induces a conformational change in the repressor protein, which in turn significantly reduces its affinity for the operator DNA sequence by approximately 1000-fold. biologicscorp.comnih.gov Consequently, the repressor dissociates from the operator, allowing for the transcription of the operon's genes. wikipedia.orgbiologicscorp.com

A key feature of IPTG that makes it a highly effective experimental inducer is its metabolic stability. wikipedia.orgbiologicscorp.com The natural inducer, allolactose, is an O-glycoside and is eventually hydrolyzed by β-galactosidase, the product of the lacZ gene. This creates a feedback loop that terminates induction. In contrast, IPTG is a thioglycoside, containing a sulfur atom in place of the oxygen in the glycosidic bond. wikipedia.orgbiologicscorp.comdrugbank.com This thioether linkage is resistant to hydrolysis by β-galactosidase and other cellular enzymes. wikipedia.orgbiologicscorp.com Because IPTG is not metabolized or degraded by the cell, its concentration remains constant over the course of an experiment. astralscientific.com.auwikipedia.orgbiologicscorp.com This ensures a sustained and consistent level of induction, allowing for precise control over the expression of genes regulated by the lac operator. biologicscorp.com

Induction of Beta-glucosidase Production by Isopropyl beta-D-thioglucopyranoside (IPTGlc)

While IPTG is well-known for its role in inducing the lac operon, its glucose analogue, this compound (IPTGlc), has been identified as an effective inducer of β-glucosidase production in the fungus Aspergillus niger B1. nih.govariel.ac.il The production of β-glucosidase in this organism is naturally subject to catabolic repression by glucose. nih.govariel.ac.il In fermentation processes using bran as a carbon source, β-glucosidase is secreted, but the addition of glucose suppresses its production. nih.gov

Research has demonstrated that the addition of synthesized IPTGlc can overcome this repression and accelerate enzyme production. nih.govariel.ac.il When IPTGlc was added to the fermentation medium at a final concentration of 0.4 mM, peak levels of β-glucosidase were achieved 3 to 4 days earlier than in cultures without the inducer. nih.govariel.ac.il This finding suggests that IPTGlc acts as a potent inducer for the β-glucosidase system in A. niger, potentially leading to more efficient methods for producing this industrially relevant enzyme. nih.govariel.ac.il

| Condition | Time to Reach Maximum Enzyme Level | IPTGlc Concentration |

|---|---|---|

| Without IPTGlc Induction | 7 days | 0 mM |

| With IPTGlc Induction | 3-4 days | 0.4 mM |

Comparative Mechanistic Analysis of Thioglycoside Analogues

Thioglycosides, characterized by their sulfur-linked aglycone, generally exhibit different biological properties compared to their O-glycoside counterparts. nih.govnih.gov The stability of the thioglycosidic bond often leads to enhanced metabolic stability. nih.gov This increased stability can make thioglycosides more potent or selective in biological systems. For instance, studies have shown that thioglycosides can be more effective than O-glycosides at inhibiting glycan biosynthesis. nih.govnih.gov

In the context of Lac repressor induction, a comparative study of IPTG and its C-glycoside analogue, 1-β-D-galactopyranosyl-2-methylpropane, revealed that both can act as inducers. nih.gov However, the C-glycoside analogue led to significantly reduced proteolysis during recombinant protein expression compared to IPTG. nih.gov This suggests that while both can induce the system, their downstream effects on cellular processes can differ. The constrained cyclic acetal (B89532) derivatives of the C-glycoside showed similar inhibition constants to IPTG for E. coli β-galactosidase, indicating that the enzyme can recognize the galactopyranose ring with varied presentations of the isopropyl group. nih.gov This highlights the nuanced structure-activity relationships among different glycoside and glycoside analogues.

| Compound Type | Key Feature | General Biological Effect | Example |

|---|---|---|---|

| O-Glycoside | Oxygen-linked glycosidic bond | Metabolizable by cellular enzymes | Allolactose |

| Thioglycoside (S-Glycoside) | Sulfur-linked glycosidic bond | Resistant to hydrolysis, metabolically stable | IPTG, IPTGlc |

| C-Glycoside | Carbon-linked glycosidic bond | Metabolically stable, can have different downstream effects | 1-β-D-galactopyranosyl-2-methylpropane |

Molecular Dynamics Simulations in Ligand-Protein Interactions

Molecular dynamics (MD) simulations have become an indispensable tool for investigating the dynamic nature of protein-ligand interactions at an atomic level. nih.govuzh.chrsc.org These computational methods allow researchers to model the conformational changes, binding pathways, and energetic landscapes of biomolecular systems over time. nih.govnih.gov For systems like the Lac repressor and its interaction with inducers, MD simulations can provide insights that are complementary to static crystal structures. uzh.choup.com

Simulations can reveal the flexibility of a ligand within its binding pocket and how its movements impact interactions with the protein. nih.gov For example, MD simulations of IPTG bound to the Lac repressor showed that its isopropyl group is flexible and can deviate from the position observed in the crystal structure without disrupting key binding interactions. nih.gov Furthermore, simulations predicted that the C-glycoside analogue of IPTG was more likely to bind the repressor in a conformation that is favored in a protic solvent, while still maintaining the critical interactions seen with IPTG. nih.gov Such studies are crucial for understanding the detailed mechanisms of ligand binding and allostery, and they can guide the design of new molecules with tailored induction or inhibition properties. oup.comnottingham.ac.uk

Synthetic Methodologies and Structural Elucidation of Thioglycoside Inducers

Organic Synthesis Protocols for Isopropyl beta-D-thioglucopyranoside (IPTGlc)

The synthesis of this compound (IPTGlc), a crucial inducer of β-glucosidase production in organisms like Aspergillus niger B1, has been achieved through efficient organic synthesis protocols. One established method involves a two-step process that provides a straightforward route to the desired thioglycoside. nih.gov

A common approach to synthesizing thioglycosides, including the galactose analogue of IPTGlc (Isopropyl beta-D-thiogalactopyranoside or IPTG), often starts with a per-acetylated sugar. For instance, a patented method for IPTG synthesis involves reacting penta-acetyl galactose with thiourea (B124793) to form an acetyl S-galactose isothiourea salt. This intermediate is then reacted with a reducing agent like pyrosulfite to yield acetyl S-galactose, which subsequently reacts with isopropyl bromide. The final step is a deacetylation reaction to produce the target compound. google.com This strategy avoids the use of the malodorous and toxic isopropyl mercaptan. Another described synthesis of IPTG utilizes pentaacetylgalactose and isopropylthiol in the presence of boron trifluoride as a Lewis acid to form the acetylated thiogalactoside, which is then hydrolyzed in an alkaline system. google.com

While the detailed step-by-step protocol for the two-step synthesis of IPTGlc is not fully elaborated in the provided search results, the general principles of thioglycoside synthesis suggest a pathway involving the activation of an anomeric leaving group on a protected glucopyranose derivative and subsequent displacement by an isopropyl thiol nucleophile, followed by deprotection.

Synthesis of C-Glycoside Analogues and Mimetics (e.g., Isobutyl-C-galactoside, 1-beta-D-galactopyranosyl-2-methylpropane)

To enhance stability and modulate biological activity, C-glycoside analogues of thioglycoside inducers have been synthesized. These mimetics replace the anomeric sulfur atom with a carbon, rendering them resistant to enzymatic hydrolysis.

1-beta-D-galactopyranosyl-2-methylpropane: This C-glycoside analogue of IPTG has also been identified as an effective inducer of protein expression. rsc.orgnih.gov Its synthesis, along with that of related mimetics designed to constrain the geometry of the isopropyl group, has been reported. rsc.org These syntheses allow for a systematic study of the structural requirements for inducer activity.

The development of these synthetic routes provides access to a range of C-glycoside analogues, enabling detailed structure-activity relationship studies and the identification of inducers with improved properties, such as reduced proteolysis of the expressed proteins compared to IPTG. rsc.org

Spectroscopic Characterization of Synthesized Analogues

The structural elucidation of synthesized thioglycosides and their C-glycoside analogues relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

For This compound (IPTGlc) , 1H NMR data has been reported to be in agreement with that of its well-characterized galactoside analogue, IPTG. nih.gov While specific chemical shift values for IPTGlc are not detailed in the provided results, the comparison suggests a similar spectral pattern, with characteristic signals for the isopropyl group and the pyranose ring protons.

The spectroscopic data for C-glycoside analogues are more extensively documented. For instance, the synthesis of isobutyl-β-C-galactoside (IBCG) and other related compounds included characterization by 1H and 13C NMR spectroscopy. acs.org

Below are interactive tables summarizing the available spectroscopic data for Isopropyl beta-D-thiogalactopyranoside, a close analogue of IPTGlc, to provide a reference for the expected spectral features.

Interactive Data Table: Predicted Spectroscopic Data for Isopropyl beta-D-thiogalactopyranoside

| Spectrum Type | Parameter | Value |

| Predicted MS/MS | Collision Energy | 40V |

| Ionization Mode | Positive | |

| m/z Values | 90.0, 154.7 | |

| Predicted 1H NMR | Data | Not Available |

| Predicted 13C NMR | Data | Not Available |

Note: This data is predicted and serves as a reference. Experimental values may vary. drugbank.com

The characterization of these synthesized analogues is crucial for confirming their chemical structures and purity before their use in biological assays.

Conformational Analysis and Stereochemical Considerations of Inducer Structures

The three-dimensional structure and stereochemistry of thioglycoside inducers and their analogues are critical determinants of their biological activity, specifically their ability to bind to and modulate the function of repressor proteins like the Lac repressor.

The conformational preferences of C-glycoside analogues of IPTG have been investigated using a combination of experimental and computational methods. 1H NMR spectroscopy , specifically the analysis of 3JHH coupling constants, provides valuable information about the dihedral angles between adjacent protons in the pyranose ring, allowing for the determination of the dominant chair conformation in solution. rsc.orgnih.gov

These experimental findings have been complemented by molecular dynamics (MD) simulations , such as Desmond metadynamics simulations, which offer a dynamic view of the conformational landscape of these molecules in a protic solvent. rsc.orgnih.gov These computational studies have revealed insights into the flexibility of the isopropyl group of IPTG within the binding pocket of the Lac repressor. rsc.org

For the C-glycoside analogue 1-beta-D-galactopyranosyl-2-methylpropane , MD simulations predicted that it is more likely than IPTG to bind to the repressor in a conformation that is favored in a protic solvent, while still maintaining the key interactions observed for IPTG. rsc.org This suggests that pre-organization of the inducer's conformation can play a significant role in its binding affinity and subsequent biological activity.

Furthermore, the stereochemistry of the glycosidic linkage is paramount. The syntheses are designed to produce the β-anomer, as this is the stereochemistry recognized by the Lac repressor. The stereochemical outcome of glycosylation reactions involving thioglycoside donors can be influenced by factors such as the protecting groups on the sugar ring and the reaction conditions employed. lookchem.com

Applications in Recombinant Protein Expression and Functional Studies

Optimized Heterologous Protein Expression in Prokaryotic Systems (primarily Escherichia coli)

Escherichia coli remains a preferred host for the production of recombinant proteins due to its rapid growth, well-understood genetics, and cost-effectiveness. patsnap.com IPTG is a key component in many E. coli expression systems, where it serves as the chemical switch to turn on the production of the target protein. patsnap.com The most common systems utilize the lac operon's regulatory elements to control gene expression. biologicscorp.com In these systems, the gene of interest is placed under the control of a promoter that is regulated by the lac repressor protein (LacI). biologicscorp.com In the absence of an inducer, the LacI protein binds to the operator sequence on the DNA, physically blocking transcription by RNA polymerase. biologicscorp.comnih.gov When IPTG is introduced, it binds to the LacI repressor, causing a conformational change that prevents it from binding to the operator. slideshare.net This allows transcription of the target gene to proceed, leading to the production of the recombinant protein. nih.gov

The T7 promoter-driven system is one of the most powerful and widely used methods for high-level recombinant protein expression in E. coli. wikipedia.orgneb.com This system relies on the highly specific and efficient T7 RNA polymerase to transcribe the gene of interest, which is located downstream of a T7 promoter on an expression vector. wikipedia.orgnih.gov The gene for T7 RNA polymerase is typically integrated into the chromosome of the E. coli host strain, such as BL21(DE3), under the control of the lacUV5 promoter. nih.govnih.gov

Induction with IPTG triggers the expression of T7 RNA polymerase. wikipedia.org The newly synthesized T7 RNA polymerase then recognizes the T7 promoter on the plasmid and transcribes the target gene at a high rate. nih.gov This results in the rapid accumulation of the recombinant protein, which can constitute a significant portion of the total cellular protein. nih.gov To prevent leaky expression of the target gene in the absence of IPTG, some systems also incorporate the T7 lysozyme, a natural inhibitor of T7 RNA polymerase. wikipedia.orgneb.com

The final yield of a recombinant protein is significantly influenced by the concentration of IPTG and the incubation conditions following induction. researchgate.netpatsnap.com Optimizing these parameters is crucial for maximizing the production of soluble and functional protein. patsnap.com

IPTG Concentration: The optimal IPTG concentration can vary depending on the specific protein, expression vector, and host strain. patsnap.com While a standard concentration of 1 mM is often used, this may not always be ideal. wikipedia.org High concentrations of IPTG can lead to a high rate of protein synthesis, which can overwhelm the cell's folding machinery and result in the formation of insoluble protein aggregates known as inclusion bodies. bitesizebio.comrockland.com Conversely, lower concentrations may not be sufficient for robust induction. researchgate.net Therefore, it is often necessary to empirically determine the optimal IPTG concentration, which typically ranges from 0.1 mM to 1.0 mM. patsnap.com Studies have shown that reducing the IPTG concentration can enhance the solubility of some proteins. nih.govmdpi.com For instance, the solubility of recombinant cyclomaltodextrinase was found to be high at 0.05 mM IPTG but the protein was insoluble when the concentration was increased to 0.1 mM. nih.gov

| Parameter | Typical Range | Rationale |

| IPTG Concentration | 0.1 mM - 1.0 mM | Balances robust induction with minimizing cellular stress and protein aggregation. patsnap.comnih.gov |

| Induction Temperature | 15°C - 37°C | Lower temperatures slow down protein synthesis, promoting proper folding and solubility. patsnap.compatsnap.com |

| Induction Duration | 2 hours - Overnight | Varies depending on the protein's stability and the expression temperature. patsnap.com |

| Cell Density at Induction (OD600) | 0.4 - 0.8 | Ensures cells are in the logarithmic growth phase and metabolically active for protein production. patsnap.com |

Incubation Temperature: Temperature plays a critical role in protein folding and solubility. patsnap.compatsnap.com Inducing protein expression at lower temperatures (e.g., 15-25°C) can slow down the rate of protein synthesis. patsnap.comrockland.com This reduced rate allows more time for the newly synthesized polypeptide chains to fold correctly, thereby increasing the yield of soluble protein and minimizing the formation of inclusion bodies. patsnap.comnih.gov While induction at 37°C can lead to rapid protein production, it often results in a higher proportion of insoluble protein. researchgate.net

Incubation Time: The duration of induction also affects the final protein yield. patsnap.com Shorter induction times at higher temperatures may be sufficient for some proteins, while longer, overnight inductions at lower temperatures are often required to maximize the yield of soluble protein. patsnap.comnih.gov

A major challenge in recombinant protein expression is the formation of insoluble and non-functional inclusion bodies. nih.gov Several strategies involving the manipulation of induction conditions can be employed to enhance protein solubility. Lowering the induction temperature and optimizing the IPTG concentration are key strategies as discussed above. patsnap.comnih.gov It is often recommended to cool the culture to the desired induction temperature before adding IPTG to avoid heat shock responses that can negatively impact protein folding. bitesizebio.com

Minimizing proteolysis, or the degradation of the target protein by cellular proteases, is also crucial. Using E. coli strains deficient in certain proteases, such as BL21(DE3), can help to reduce the degradation of the recombinant protein. nih.gov Additionally, expressing the target protein as a fusion with a highly soluble protein partner, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), can improve its solubility and protect it from proteases. nih.gov

Facilitation of Protein Purification Methodologies

IPTG-inducible expression systems are often designed to facilitate downstream protein purification. chemicalbook.com Many expression vectors include sequences that encode for affinity tags, such as a polyhistidine-tag (His-tag), which are fused to the N- or C-terminus of the recombinant protein. patsnap.comchemicalbook.com Upon induction with IPTG, the resulting fusion protein can be readily purified from the cell lysate using affinity chromatography. chemicalbook.com For example, His-tagged proteins can be selectively captured on a resin containing immobilized nickel or cobalt ions. chemicalbook.com This streamlined purification process is a significant advantage of using IPTG-inducible systems.

Utility in Genetic Screening and Cloning Procedures (e.g., Blue-White Selection)

IPTG plays a pivotal role in blue-white screening, a common technique used to identify bacterial colonies that contain a recombinant plasmid. wikipedia.orgsigmaaldrich.com This method utilizes a vector that contains the lacZα gene, which encodes for the α-peptide of β-galactosidase. addgene.org The host E. coli strain is engineered to produce the ω-fragment of the enzyme. promegaconnections.com When the intact lacZα gene is present, α-complementation occurs, leading to a functional β-galactosidase enzyme. addgene.org

In the presence of IPTG (the inducer) and a chromogenic substrate like X-gal, colonies with a functional β-galactosidase will turn blue. astralscientific.com.ausigmaaldrich.com However, if a DNA fragment of interest is successfully ligated into the multiple cloning site within the lacZα gene, the gene is disrupted, and a non-functional α-peptide is produced. addgene.org Consequently, these recombinant colonies will remain white, allowing for easy visual identification of successful clones. sigmaaldrich.comaddgene.org

Induction of Specific Enzyme and Metabolite Biosynthesis Pathways

Beyond the production of single recombinant proteins, IPTG is also utilized to induce the expression of entire enzymatic pathways for the biosynthesis of specific enzymes and metabolites. nih.gov By placing the genes encoding the enzymes of a particular pathway under the control of an IPTG-inducible promoter, researchers can switch on the production of a desired compound at a specific time during cell cultivation. nih.gov

Comparative Research and Development of Novel Inducers

The development of molecular biology and biotechnology has been significantly driven by the ability to control gene expression. Isopropyl β-D-1-thiogalactopyranoside (IPTG) has long been a cornerstone for inducing gene expression via the lac operon system. However, its limitations in large-scale applications have spurred extensive research into novel inducers and regulatory systems that offer greater efficiency, lower toxicity, and more precise control.

Emerging Research Directions and Future Perspectives

Applications in Synthetic Biology and Advanced Genetic Circuitry

Synthetic biology aims to design and construct new biological parts, devices, and systems with novel functions. researchgate.net In this field, IPTG's function as a reliable small-molecule inducer is being leveraged to control complex, engineered genetic circuits. nmpharmtech.com These circuits are analogous to electronic circuits, designed to perform logical operations, process information, and control cellular behavior in a predictable manner. frontiersin.orgnih.gov

Early synthetic gene circuits, such as the "repressilator," a synthetic oscillator, utilized the IPTG-inducible system based on the lac operon's transcription factors. Modern applications have grown in complexity, using IPTG to control components of intricate systems that function as biosensors, logic gates (e.g., AND gates), and other computational devices within living cells. nih.gov For instance, an AND gate can be constructed where the expression of a target gene only occurs in the presence of two different inducer molecules, one of which can be IPTG. This level of control is crucial for programming cells to respond to specific combinations of environmental signals.

A significant area of research involves integrating the IPTG-inducible system with other regulatory mechanisms, such as CRISPR-based regulation, to create more sophisticated and orthogonal control systems. Researchers are also exploring photocaged IPTG derivatives, which allow for light-mediated control of gene expression. nih.gov This optochemical approach offers precise spatiotemporal control over genetic circuits, a feature highly desirable for advanced bioengineering applications. nih.gov The ability to externally trigger gene expression non-invasively opens up possibilities for controlling cellular processes in closed biological systems. nih.gov

Table 1: Examples of IPTG Applications in Synthetic Genetic Circuits

| Circuit Type | Function | Role of IPTG | Key Finding |

|---|---|---|---|

| Toggle Switch | Creates a bistable system, switching between two stable states of gene expression. | Acts as an external trigger to flip the switch from one state to another. | Demonstrates cellular memory and decision-making capabilities. |

| Repressilator (Oscillator) | Generates periodic oscillations in the expression of reporter proteins. | Used to modulate the behavior of the oscillator or as a component in more complex oscillating networks. | Provides a framework for understanding and engineering biological clocks and rhythmic behaviors. |

| Logic Gates (e.g., AND, NOR) | Performs a logical operation based on one or more input signals. | Serves as one of the chemical inputs (inducers) that the cell processes to produce a specific output. | Enables the programming of cells to make logical decisions based on multiple environmental cues. nih.gov |

| Biosensors | Detects the presence of specific molecules and responds by producing a measurable output signal. | Induces the expression of a reporter gene (e.g., GFP) once the sensing component has detected the target molecule. | Allows for the creation of whole-cell biosensors for environmental monitoring or diagnostics. |

Biotechnological and Industrial Scale Production of Recombinant Proteins

The production of recombinant proteins in microbial hosts like Escherichia coli is a foundational process in biotechnology, and IPTG has long been the inducer of choice for small-scale lab work. nih.govchemicalbook.com The focus of emerging research is to optimize IPTG-based induction for high-yield, cost-effective, and scalable protein production. nih.gov A key challenge is that high concentrations of IPTG can be costly and potentially toxic, limiting its use in large-scale industrial fermentations. chemicalbook.comtaylorandfrancis.com

To address these limitations, several advanced strategies are being developed:

High-Cell-Density Cultures: Protocols have been developed to grow bacterial cultures to a very high optical density (OD600 of 10-20) before inducing with an optimized, often lower, concentration of IPTG. nih.gov This method significantly enhances the final protein yield from a given culture volume. nih.gov

Auto-induction Media: These specialized media contain a mixture of glucose, glycerol, and lactose (B1674315) (or a low concentration of IPTG) that allows the bacterial culture to grow to a high density before automatically inducing protein expression without the need for manual addition of IPTG. researchgate.net Recent studies have shown that replacing lactose with micromolar concentrations of IPTG in these media can enhance protein expression. researchgate.net This is based on the finding that at low concentrations, IPTG uptake is regulated by lactose permease and is prevented in the presence of glucose, a mechanism known as inducer exclusion. researchgate.net

Optimization of Induction Parameters: Research continues to fine-tune induction conditions, such as IPTG concentration (typically ranging from 0.1 mM to 1.0 mM), temperature post-induction (from 16°C to 37°C), and the duration of the induction phase. patsnap.com Slower induction at lower temperatures can improve the solubility and correct folding of some proteins.

While IPTG is highly effective, its cost remains a barrier for industrial applications. taylorandfrancis.com Consequently, there is ongoing research into more economical alternatives, such as lactose and its analogs, or the development of auto-induction systems that minimize the need for expensive reagents. taylorandfrancis.comresearchgate.net

Table 2: Comparison of IPTG Induction Strategies for Recombinant Protein Production

| Induction Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Traditional IPTG Induction | Addition of IPTG (0.1-1.0 mM) to a mid-log phase culture (OD600 ~0.6). patsnap.com | Simple, rapid, and allows for high levels of protein expression. patsnap.com | Can cause metabolic burden, leading to protein misfolding and inclusion body formation; IPTG cost can be high. researchgate.net |

| High-Density IPTG Induction | Culture is grown to a high cell density (OD600 > 6.0) in rich media before induction. nih.gov | Very high volumetric protein yields. nih.gov | Requires careful monitoring and optimization of culture conditions. nih.gov |

| Auto-induction | Uses a precisely formulated medium with multiple carbon sources (e.g., glucose, lactose) to delay induction until high cell density is reached. researchgate.net | Simple to use, requires minimal monitoring, suitable for high-throughput expression. | Media composition is complex; may not be optimal for all proteins. |

| Low-Concentration IPTG Auto-induction | Lactose in auto-induction media is replaced with low (micromolar) concentrations of IPTG. researchgate.net | Tightly regulated induction after glucose depletion; can achieve higher protein yields than lactose-based auto-induction. researchgate.net | Requires precise optimization of IPTG concentration. researchgate.net |

Novel Therapeutic and Diagnostic Applications Arising from Inducer-Protein Interactions

The precise control over gene expression afforded by the IPTG-LacI interaction is being explored for innovative applications in medicine. The ability to switch a gene's expression "on" or "off" with a small molecule has significant potential in gene therapy and diagnostics. nih.gov

In the realm of gene therapy, regulated expression systems are critical for safety and efficacy, as constitutive high-level expression of a therapeutic transgene can be harmful. nih.gov Researchers have developed an autogenously regulated expression system (ARES) based on the bacterial lac repressor. nih.gov In a preclinical study, this system was delivered to the murine retina using an adeno-associated virus (AAV) vector. The expression of a reporter gene (luciferase) could be reversibly controlled by the oral administration of IPTG, demonstrating that a non-pharmacologic small molecule can be used to repeatedly regulate transgene expression in vivo. nih.gov This approach holds promise for treating genetic diseases where precise control over the therapeutic protein level is required. nih.gov

In diagnostics, IPTG-inducible systems are being used to produce specific antigens for the development of diagnostic tests. For example, researchers have designed recombinant proteins containing conserved and immunogenic sequences from SARS-CoV-2 structural proteins. researcher.life The expression of these diagnostic antigens in E. coli is controlled by IPTG induction. researcher.life This allows for the efficient production of purified proteins that can be used to assess the T-cell immune response in patients, which is crucial for evaluating immunity against viral infections and the effectiveness of vaccines. researcher.life

These emerging applications highlight a shift from using IPTG solely as a laboratory tool to harnessing its unique inducer-protein interaction for sophisticated in vivo control systems and the production of critical biomedical reagents.

Q & A

Q. What safety protocols are essential when handling IPTG in laboratory settings?

- Methodological Answer : IPTG is not classified as hazardous but requires standard biosafety practices:

- Waste disposal : Autoclave IPTG-containing cultures to inactivate recombinant organisms.

- Personal protective equipment (PPE) : Gloves and lab coats to prevent contamination.

- Documentation : Maintain records of IPTG lot numbers for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。